molecular formula C25H29N5O2S B2589787 N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1189670-16-3

N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2589787
CAS No.: 1189670-16-3
M. Wt: 463.6
InChI Key: JFTONQGDTSCWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,6-dimethylphenyl-substituted acetamide core linked via a sulfanyl group to a pyrazine ring. The pyrazine is further functionalized with a piperazine moiety bearing a 4-methoxyphenyl substituent. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds are associated with cardiovascular, neurological, or enzyme-modulating activities .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-18-5-4-6-19(2)23(18)28-22(31)17-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)20-7-9-21(32-3)10-8-20/h4-12H,13-17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTONQGDTSCWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide, also known as L981-2287, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationship, and relevant research findings.

Chemical Characteristics

PropertyValue
Compound ID L981-2287
Molecular Weight 463.6 g/mol
Molecular Formula C25H29N5O2S
LogP 4.2657
Polar Surface Area 54.137 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit anticonvulsant activity. A study highlighted that various N-(2,6-dimethylphenyl) semicarbazones demonstrated significant anticonvulsant effects in models of seizures, suggesting a potential mechanism involving the modulation of GABA levels and inhibition of GABA transaminase activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions with biological targets. The presence of the piperazine and pyrazine moieties is crucial for its biological activity. These structural components facilitate binding to receptors involved in neurotransmission and may enhance the compound's efficacy as an anticonvulsant or anxiolytic agent.

Case Studies and Experimental Data

In experimental settings, L981-2287 was tested for its pharmacological effects. While specific data on this compound is limited, related compounds have shown promising results in preclinical trials:

  • Anticonvulsant Activity : Similar compounds were effective in reducing seizure frequency and severity in animal models.
  • Neurotoxicity Profile : Compounds with similar structures exhibited low neurotoxicity, making them suitable candidates for further development in treating epilepsy without significant side effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Acetamide Modifications

The 2,6-dimethylphenylacetamide backbone is shared with several compounds in the evidence:

  • RL (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl]acetamide): Differs in the piperazine substituent (hydroxypropyl-phenoxy vs. 4-methoxyphenyl) and lacks the pyrazine-sulfanyl linkage. RL is noted in pharmacological studies alongside trapidil (TRZ), suggesting vasodilatory or anti-ischemic applications .

Heterocyclic Ring Variations

  • Pyrazine vs. Pyrimidine : describes pyrimidin-4-yl-based compounds (e.g., 10a–10c ) with piperazine-acetamide linkages. The pyrazine ring in the target compound may confer distinct electronic or steric effects compared to pyrimidine, influencing receptor binding or solubility .
  • Sulfanyl Linkage : The sulfanyl group in the target compound contrasts with ether or carbonyl linkages in analogs (e.g., 10a–10c use oxy or acetyl groups). Sulfur-containing linkages can enhance lipophilicity and modulate oxidative stability .

Piperazine Substituent Diversity

The 4-methoxyphenyl group on the piperazine distinguishes the target compound from:

  • Ranolazine Impurity (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide): Shares the acetamide-piperazine core but replaces pyrazine with a phenoxypropyl group, likely affecting ion channel interactions .

Pharmacological Implications

  • Cardiovascular Therapeutics : Modulation of ion channels or adrenergic receptors.
  • Enzyme Inhibition: Piperazine-acetamide compounds often target cholinesterases or monoamine oxidases (e.g., ’s diclofenac derivatives) .

Data Table: Key Structural Comparisons

Compound Name Core Structure Heterocycle Piperazine Substituent Linkage Potential Application
Target Compound 2,6-Dimethylphenylacetamide Pyrazin-2-yl 4-Methoxyphenyl Sulfanyl Neurological/Cardiovascular
RL () 2,6-Dimethylphenylacetamide None 2-Hydroxy-3-(2-methoxyphenoxy)propyl Ether Anti-ischemic
10a () Pyrimidin-4-ylacetamide Pyrimidin-4-yl 2-(tert-Butylamino)-2-oxoethyl Acetyl Enzyme inhibition
Ranolazine Impurity () 2,6-Dimethylphenylacetamide None 2-Hydroxy-3-phenoxypropyl Ether Ion channel modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.